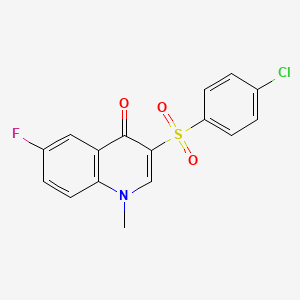
2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated benzamide compounds often involves multi-step chemical processes, including the use of specific reagents and conditions to introduce the fluoro group into the benzamide framework. Mukherjee et al. (1991) reported on the synthesis of fluorinated benzamide neuroleptics, highlighting the complexity and efficiency of such synthetic pathways (Mukherjee, 1991).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated through various analytical techniques, including X-ray diffraction, IR spectroscopy, and quantum chemical computation. Demir et al. (2015) provided insights into the molecular structure of a novel benzamide compound, showcasing the detailed geometric parameters and electronic properties obtained from theoretical and experimental analyses (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and functional group transformations of benzamide compounds can be significantly influenced by the presence of substituents. The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, as reported by Wu et al. (2017), demonstrates the versatility of benzamide derivatives in engaging in complex chemical reactions (Wu et al., 2017).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Structural investigations by Dey et al. (2021) into benzamide isomers emphasized the role of strong and weak hydrogen bonds in determining the crystal packing and physical properties of these compounds (Dey et al., 2021).
科学的研究の応用
Serotonin Receptors and Alzheimer's Disease
A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical structure of interest, for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients using positron emission tomography (PET). This research demonstrated significant decreases in 5-HT(1A) receptor densities in patients, correlating these decreases with clinical symptoms and neuropathological loads. This application underscores the chemical's role in neurodegenerative disease research and its potential for developing diagnostic tools (Kepe et al., 2006).
Fluorine-18-Labeled Compounds for PET Imaging
Fluorine-18-labeled derivatives of WAY 100635, a compound structurally similar to the one , were synthesized and evaluated for their biological properties in rats. These compounds, used in PET imaging, provide insights into serotonin levels and receptor distribution, highlighting the chemical's contribution to understanding psychiatric and neurological disorders (Lang et al., 1999).
Imaging Sigma-2 Receptor Status in Tumors
Research on fluorine-containing benzamide analogs, including compounds structurally related to the chemical of interest, focused on PET imaging of the sigma-2 receptor status in solid tumors. These studies provided valuable information on tumor biology and potential therapeutic targets, emphasizing the compound's role in cancer research (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
The compound's derivatives have been used in the synthesis of fluorinated heterocycles, demonstrating its versatility in creating compounds with potential pharmaceutical and agrochemical applications. This research illustrates the compound's role in facilitating the development of new materials and drugs with enhanced properties (Wu et al., 2017).
特性
IUPAC Name |
2-fluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-24-16-10-8-15(9-11-16)20(12-4-5-13-20)14-22-19(23)17-6-2-3-7-18(17)21/h2-3,6-11H,4-5,12-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEYQFBVZGAGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2485501.png)


![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B2485506.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2485509.png)

![1-Carbazol-9-yl-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol](/img/structure/B2485513.png)
![7'-chloro-1-(3,5-dimethylbenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2485514.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2485518.png)
![4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2485519.png)
![(E)-N-[2-(Benzotriazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2485520.png)

